molecular formula C17H19NO2 B8415674 4-[2-(N-Benzyl-N-methylamino)ethoxy]benzaldehyde

4-[2-(N-Benzyl-N-methylamino)ethoxy]benzaldehyde

Cat. No. B8415674
M. Wt: 269.34 g/mol
InChI Key: WUNNTPGCXHFYIV-UHFFFAOYSA-N
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Patent
US05925656

Procedure details

The title compound was prepared from 2-(N-benzyl-N-methylamino)ethanol (2.5 g) obtained in example 8 and 4-fluorobenzaldehyde (2 ml) by an analogous procedure to that described in preparation 23.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:10][CH2:11][OH:12])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1>>[CH2:1]([N:8]([CH2:10][CH2:11][O:12][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1)[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)CCO
Name
Quantity
2 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 23

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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